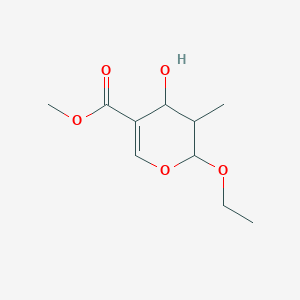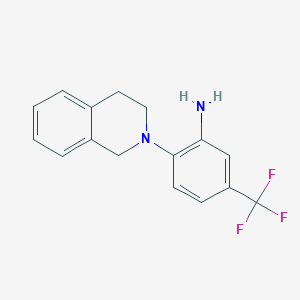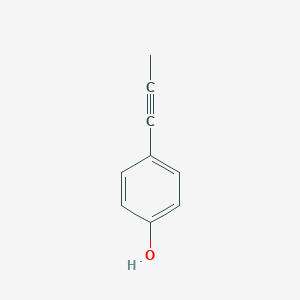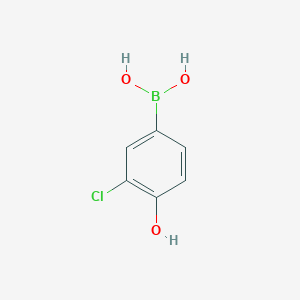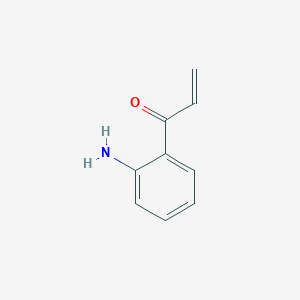
1-(2-Aminophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminophenyl)prop-2-en-1-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is also known as chalcone and belongs to the class of organic compounds known as phenylpropanoids. This compound has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminophenyl)prop-2-en-1-one is not yet fully understood. However, it is believed to exert its biological effects by modulating various cellular signaling pathways. For instance, it has been found to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
1-(2-Aminophenyl)prop-2-en-1-one has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. Additionally, it has been found to possess antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-Aminophenyl)prop-2-en-1-one in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. However, one of the limitations of using this compound is that its mechanism of action is not yet fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-(2-Aminophenyl)prop-2-en-1-one. One potential direction is to investigate its potential as a lead compound for the development of new drugs. Additionally, more research is needed to elucidate its mechanism of action and to identify its molecular targets. Furthermore, its potential applications in other fields, such as agriculture and material science, should also be explored.
Métodos De Síntesis
The synthesis of 1-(2-Aminophenyl)prop-2-en-1-one can be achieved through various methods. One of the most commonly used methods is the Claisen-Schmidt condensation reaction. This involves the condensation of an aromatic aldehyde and an α, β-unsaturated ketone in the presence of a base catalyst. The product obtained from this reaction is then subjected to further purification to obtain pure 1-(2-Aminophenyl)prop-2-en-1-one.
Aplicaciones Científicas De Investigación
1-(2-Aminophenyl)prop-2-en-1-one has numerous applications in scientific research. One of the most significant applications of this compound is in medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Therefore, it has been extensively studied as a potential lead compound for the development of new drugs.
Propiedades
Número CAS |
177026-95-8 |
|---|---|
Nombre del producto |
1-(2-Aminophenyl)prop-2-en-1-one |
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
1-(2-aminophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H9NO/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6H,1,10H2 |
Clave InChI |
XJHWVTRAMHRDFY-UHFFFAOYSA-N |
SMILES |
C=CC(=O)C1=CC=CC=C1N |
SMILES canónico |
C=CC(=O)C1=CC=CC=C1N |
Sinónimos |
2-Propen-1-one,1-(2-aminophenyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



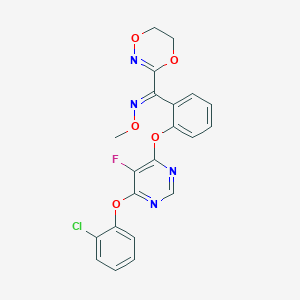
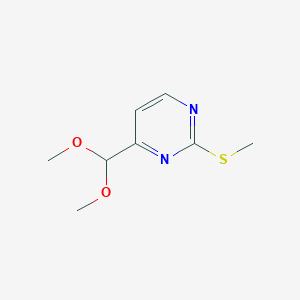
![2-(2-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B61181.png)
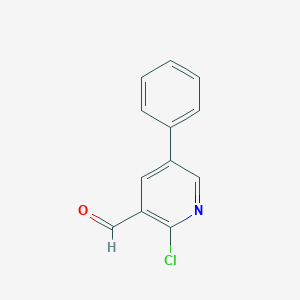
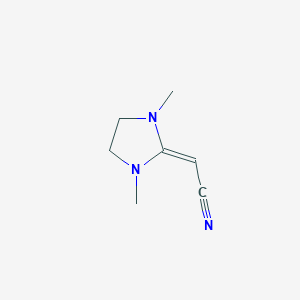
![ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B61188.png)
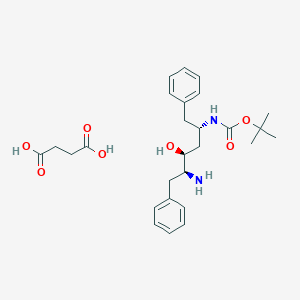
![2-[2-(Chloromethyl)phenyl]ethanol](/img/structure/B61192.png)
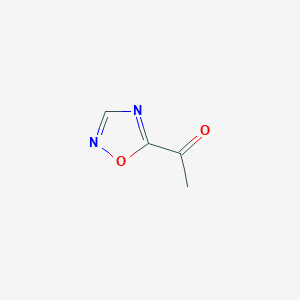
![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)
